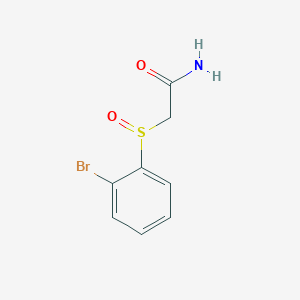

2-(2-Bromobenzene-1-sulfinyl)acetamide

Description

2-(2-Bromobenzene-1-sulfinyl)acetamide is a brominated sulfinyl acetamide derivative characterized by a benzene ring substituted with a bromine atom at the ortho position and a sulfinyl group (-SO-) at the adjacent position.

Properties

CAS No. |

87852-69-5 |

|---|---|

Molecular Formula |

C8H8BrNO2S |

Molecular Weight |

262.13 g/mol |

IUPAC Name |

2-(2-bromophenyl)sulfinylacetamide |

InChI |

InChI=1S/C8H8BrNO2S/c9-6-3-1-2-4-7(6)13(12)5-8(10)11/h1-4H,5H2,(H2,10,11) |

InChI Key |

ADFSMHAELAXAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)CC(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzene-1-sulfinyl)acetamide typically involves the reaction of 2-bromobenzenesulfinyl chloride with acetamide. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfinyl and acetamide groups. The general reaction scheme is as follows:

Starting Materials: 2-bromobenzenesulfinyl chloride and acetamide.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzene-1-sulfinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 2-(2-Bromobenzene-1-sulfonyl)acetamide.

Reduction: Formation of 2-(2-Hydroxybenzene-1-sulfinyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromobenzene-1-sulfinyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzene-1-sulfinyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-acetamide

- Structural Features: These compounds feature a pyrrolidinone ring (2-oxopyrrolidin-1-yl) attached to the acetamide backbone instead of a bromobenzene sulfinyl group.

- Synthesis : Prepared via acid-catalyzed acylation of 2-(2-oxopyrrolidin-1-yl)-acetamide with anhydrides .

- The pyrrolidinone ring likely enhances conformational flexibility compared to the rigid bromobenzene-sulfinyl group in 2-(2-Bromobenzene-1-sulfinyl)acetamide .

- Applications : Investigated for modulating neurotransmission, contrasting with the unexplored but plausible bioactivity of the sulfinyl-bromo derivative.

2-Bromoacetamide

- Structural Features : A simpler analog with a bromine atom directly attached to the acetamide’s α-carbon.

- Synthesis : Methods include nucleophilic substitution or halogenation, as detailed in classical studies .

- Key Properties : Acts as an alkylating agent due to the reactive α-bromo group, whereas the bromine in this compound is inert, being part of an aromatic system. The sulfinyl group in the latter may reduce electrophilicity but improve stability .

Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

- Structural Features : Benzothiazole core with trifluoromethyl and methoxy substituents linked to acetamide .

- Synthesis : Patented routes involve coupling benzothiazole amines with substituted phenylacetic acids .

- Key Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the sulfinyl group in this compound may improve aqueous solubility.

- Applications : Explored as antimicrobial or anticancer agents, highlighting the role of heterocyclic motifs in drug design .

Chalcone-Modified Diphenylacetamides (e.g., 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide)

- Structural Features: Chalcone (α,β-unsaturated ketone) conjugated to diphenylacetamide via a phenoxy linker .

- Synthesis : Synthesized by reacting 2-chloro-N,N-diphenylacetamide with chalcones under basic conditions .

- Applications: Potential in materials science (e.g., photoresponsive polymers) versus pharmaceutical applications for sulfinyl derivatives .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Receptor Binding: While pyrrolidinone-based acetamides show GABA/AMPA affinity , the sulfinyl-bromo compound’s planar aromatic system may favor interactions with aromatic amino acid residues in enzymes or receptors.

- Synthetic Versatility : Chalcone-modified acetamides highlight the adaptability of acetamide backbones for diverse applications, suggesting that this compound could be functionalized similarly for targeted purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.